molecular formula C29H25N3O3 B14920522 2-{[(E)-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile

2-{[(E)-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile

Cat. No.: B14920522
M. Wt: 463.5 g/mol
InChI Key: UNSIKPNOELTHJK-ZCTHSVRISA-N
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Description

2-({[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHYLENE}AMINO)-4,5-DIPHENYL-3-FURONITRILE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a furan ring, isoquinoline moiety, and multiple aromatic rings, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHYLENE}AMINO)-4,5-DIPHENYL-3-FURONITRILE typically involves multi-step organic reactions. One common approach is the condensation reaction between 6,7-dimethoxy-3,4-dihydroisoquinoline and a suitable furan derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-({[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHYLENE}AMINO)-4,5-DIPHENYL-3-FURONITRILE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce fully or partially reduced isoquinoline compounds .

Scientific Research Applications

2-({[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHYLENE}AMINO)-4,5-DIPHENYL-3-FURONITRILE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices.

Mechanism of Action

The mechanism of action of 2-({[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHYLENE}AMINO)-4,5-DIPHENYL-3-FURONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or modulate inflammatory pathways to reduce inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHYLENE}AMINO)-4,5-DIPHENYL-3-FURONITRILE stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C29H25N3O3

Molecular Weight

463.5 g/mol

IUPAC Name

2-[(E)-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methylideneamino]-4,5-diphenylfuran-3-carbonitrile

InChI

InChI=1S/C29H25N3O3/c1-33-25-15-22-13-14-32(18-23(22)16-26(25)34-2)19-31-29-24(17-30)27(20-9-5-3-6-10-20)28(35-29)21-11-7-4-8-12-21/h3-12,15-16,19H,13-14,18H2,1-2H3/b31-19+

InChI Key

UNSIKPNOELTHJK-ZCTHSVRISA-N

Isomeric SMILES

COC1=C(C=C2CN(CCC2=C1)/C=N/C3=C(C(=C(O3)C4=CC=CC=C4)C5=CC=CC=C5)C#N)OC

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C=NC3=C(C(=C(O3)C4=CC=CC=C4)C5=CC=CC=C5)C#N)OC

Origin of Product

United States

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